molecular formula C16H14ClN3O2 B5307561 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide

2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B5307561
M. Wt: 315.75 g/mol
InChI Key: GWHCXJFUQQDNHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide, involves multi-step chemical reactions. A noteworthy approach includes the oxidative condensation of appropriate aldehydes with o-phenylenediamine, followed by nucleophilic substitution and amide formation steps to achieve the desired acetamide derivatives (Tajane, Sawant, Dhikale, & Barkade, 2021). These synthesis routes are crucial for modifying the chemical structure to enhance the compound's properties for specific applications.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core attached to various substituents, affecting their physical and chemical properties. Techniques such as NMR and X-ray crystallography are essential tools for determining the configuration and conformation of these molecules, providing insights into their three-dimensional arrangement and potential interaction sites for biological activity (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-22-15-7-6-11(8-12(15)17)19-16(21)9-20-10-18-13-4-2-3-5-14(13)20/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHCXJFUQQDNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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